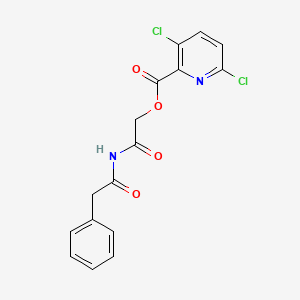
2-Oxo-2-(2-phenylacetamido)ethyl 3,6-dichloropyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxo-2-(2-phenylacetamido)ethyl 3,6-dichloropyridine-2-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine atoms and an ester linkage to a phenylacetamido group. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(2-phenylacetamido)ethyl 3,6-dichloropyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The starting material, 3,6-dichloropyridine-2-carboxylic acid, is prepared through chlorination of pyridine derivatives.
Esterification: The carboxylic acid group is esterified using ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester.
Amidation: The ester is then reacted with phenylacetamide under conditions that promote amide bond formation, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
2-Oxo-2-(2-phenylacetamido)ethyl 3,6-dichloropyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as DMF (dimethylformamide).
Hydrolysis: Acidic conditions (e.g., HCl in water) or basic conditions (e.g., NaOH in water).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with nucleophiles replacing chlorine atoms.
Hydrolysis: Phenylacetic acid, 3,6-dichloropyridine-2-carboxylic acid, and ethanol.
Oxidation/Reduction: Depending on the specific reaction, products can include oxidized or reduced forms of the original compound.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactive sites allow for further functionalization, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, 2-Oxo-2-(2-phenylacetamido)ethyl 3,6-dichloropyridine-2-carboxylate is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates for pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes.
作用机制
The mechanism by which 2-Oxo-2-(2-phenylacetamido)ethyl 3,6-dichloropyridine-2-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The phenylacetamido group can mimic natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors. The dichloropyridine moiety can enhance binding affinity and specificity through hydrophobic interactions and halogen bonding.
相似化合物的比较
Similar Compounds
2-Oxo-2-(2-phenylacetamido)ethyl 3-chloropyridine-2-carboxylate: Similar structure but with one less chlorine atom, potentially altering its reactivity and biological activity.
2-Oxo-2-(2-phenylacetamido)ethyl 3,5-dichloropyridine-2-carboxylate: Different substitution pattern on the pyridine ring, which can affect its chemical properties and interactions.
Uniqueness
The unique combination of the phenylacetamido group and the dichloropyridine moiety in 2-Oxo-2-(2-phenylacetamido)ethyl 3,6-dichloropyridine-2-carboxylate provides a distinct profile of reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
[2-oxo-2-[(2-phenylacetyl)amino]ethyl] 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O4/c17-11-6-7-12(18)19-15(11)16(23)24-9-14(22)20-13(21)8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBWFLJOUARBRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














